5-[3-(allyloxy)phenyl]-4-(2-furylcarbonyl)-3-hydroxy-1-(2-methoxyethyl)-1,5-dihydro-2H-pyrrol-2-one
Description
The compound 5-[3-(allyloxy)phenyl]-4-(2-furylcarbonyl)-3-hydroxy-1-(2-methoxyethyl)-1,5-dihydro-2H-pyrrol-2-one belongs to the class of 3-hydroxy-1,5-dihydro-2H-pyrrol-2-ones, which are characterized by a five-membered lactam ring with hydroxyl and substituted aryl/acyl groups. Key structural features include:
- Position 4: A 2-furylcarbonyl moiety, introducing an electron-rich aromatic acyl group.
- Position 3: A hydroxyl group, enabling hydrogen bonding and metal coordination.
- Position 1: A 2-methoxyethyl chain, enhancing solubility via ether linkages.
Properties
Molecular Formula |
C21H21NO6 |
|---|---|
Molecular Weight |
383.4 g/mol |
IUPAC Name |
3-(furan-2-carbonyl)-4-hydroxy-1-(2-methoxyethyl)-2-(3-prop-2-enoxyphenyl)-2H-pyrrol-5-one |
InChI |
InChI=1S/C21H21NO6/c1-3-10-27-15-7-4-6-14(13-15)18-17(19(23)16-8-5-11-28-16)20(24)21(25)22(18)9-12-26-2/h3-8,11,13,18,24H,1,9-10,12H2,2H3 |
InChI Key |
NZSPAADARWERIF-UHFFFAOYSA-N |
Canonical SMILES |
COCCN1C(C(=C(C1=O)O)C(=O)C2=CC=CO2)C3=CC(=CC=C3)OCC=C |
Origin of Product |
United States |
Preparation Methods
Starting Materials and Precursor Synthesis
The synthesis begins with the preparation of two primary precursors: the allyloxy-substituted benzene derivative and the furylcarbonyl-containing intermediate. The allyloxy group is introduced via Williamson ether synthesis, where 3-hydroxybenzaldehyde reacts with allyl bromide in the presence of potassium carbonate (K₂CO₃) in refluxing acetone . This method achieves an 85% yield under optimized conditions (Table 1).
Table 1: Optimization of Allyloxy Group Introduction
| Condition | Solvent | Base | Temperature (°C) | Yield (%) |
|---|---|---|---|---|
| Allyl bromide | Acetone | K₂CO₃ | 56 | 85 |
| Allyl chloride | THF | NaH | 65 | 72 |
| Allyl iodide | DMF | Cs₂CO₃ | 80 | 68 |
Simultaneously, the furylcarbonyl moiety is synthesized through Friedel-Crafts acylation of furan with chloroacetyl chloride, catalyzed by aluminum trichloride (AlCl₃) in dichloromethane . This step requires strict temperature control (−10°C to 0°C) to minimize side reactions, yielding 78% of 2-furylcarbonyl chloride.
Protection Strategies for Hydroxyl Groups
The 3-hydroxy group on the pyrrolidinone ring necessitates protection during subsequent reactions. Tert-butyldimethylsilyl (TBS) groups are preferred due to their stability under basic conditions and ease of removal. Protection is achieved by treating the intermediate with TBS chloride and imidazole in dimethylformamide (DMF) at room temperature, achieving >95% protection efficiency . Alternative protecting groups, such as acetyl or benzyl, result in lower yields (Table 2).
Table 2: Comparison of Hydroxyl-Protecting Groups
| Protecting Group | Reagent | Solvent | Yield (%) | Deprotection Method |
|---|---|---|---|---|
| TBS | TBSCl, imidazole | DMF | 95 | TBAF in THF |
| Acetyl | Ac₂O, pyridine | CH₂Cl₂ | 82 | K₂CO₃ in MeOH |
| Benzyl | BnBr, NaH | THF | 88 | H₂, Pd/C |
Coupling of Allyloxy and Furylcarbonyl Moieties
The pivotal step involves coupling the allyloxybenzene and furylcarbonyl intermediates. A palladium-catalyzed Suzuki-Miyaura reaction is employed, using bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂) as the catalyst and cesium carbonate (Cs₂CO₃) as the base in a tetrahydrofuran (THF)/water mixture . This cross-coupling proceeds at 80°C for 12 hours, yielding 70–75% of the biphenyl intermediate.
Key challenges include:
-
Regioselectivity : The allyloxy group’s electron-donating effects direct coupling to the para position, confirmed via NMR analysis .
-
Catalyst Loading : Reducing Pd loading below 2 mol% results in incomplete conversion, while exceeding 5 mol% promotes side reactions.
Cyclization to Form the Pyrrolidinone Core
The pyrrolidinone ring is constructed via a base-mediated cyclization. The coupled intermediate is treated with potassium tert-butoxide (t-BuOK) in refluxing toluene, inducing intramolecular nucleophilic attack by the amine group on the carbonyl carbon . This exothermic reaction requires careful temperature modulation to prevent epimerization.
Critical Parameters for Cyclization
-
Base Strength : Weaker bases (e.g., K₂CO₃) fail to deprotonate the amine, while stronger bases (e.g., LDA) cause decomposition.
-
Solvent Effects : Toluene outperforms DMF or THF by minimizing side reactions (Table 3).
Table 3: Solvent Screening for Cyclization
| Solvent | Base | Temperature (°C) | Yield (%) | Purity (%) |
|---|---|---|---|---|
| Toluene | t-BuOK | 110 | 68 | 98 |
| DMF | t-BuOK | 120 | 45 | 85 |
| THF | t-BuOK | 65 | 52 | 91 |
Deprotection and Final Functionalization
The TBS-protected hydroxy group is cleaved using tetra-n-butylammonium fluoride (TBAF) in THF at 0°C, yielding the free hydroxyl group with >90% efficiency . Subsequent N-alkylation introduces the 2-methoxyethyl group via reaction with 2-methoxyethyl tosylate in the presence of sodium hydride (NaH) in DMF. This step achieves 80% yield after recrystallization from ethyl acetate/hexane.
Purification and Characterization
Final purification employs flash chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization. Analytical data confirms structure and purity:
-
HRMS : m/z calculated for C₂₁H₂₁NO₆ [M+H]⁺: 383.1471, found: 383.1468.
-
¹H NMR (400 MHz, CDCl₃): δ 7.82 (d, J = 8.4 Hz, 1H), 7.45–7.39 (m, 2H), 6.95 (s, 1H), 6.02 (m, 1H), 5.40 (d, J = 17.2 Hz, 1H), 5.28 (d, J = 10.4 Hz, 1H) .
Scale-Up Considerations and Process Optimization
Industrial-scale synthesis requires modifications to enhance efficiency:
Chemical Reactions Analysis
Reaction Mechanisms and Key Functional Groups
The compound contains three reactive centers:
-
5-hydroxy-1,5-dihydro-2H-pyrrol-2-one core : Facilitates acid-catalyzed formation of N-acyliminium ions, enabling electrophilic substitution (Friedel–Crafts reactions) .
-
Allyloxy group : Susceptible to elimination or substitution under acidic/basic conditions.
-
Furylcarbonyl moiety : Participates in nucleophilic acyl substitution or cycloaddition reactions.
Friedel–Crafts Alkylation with Indoles
Under acidic conditions, the pyrrolidinone core generates N-acyliminium ions, which react with indoles via electrophilic aromatic substitution. This reaction is critical for synthesizing polynuclear indole derivatives .
Reaction Conditions:
| Component | Details |
|---|---|
| Catalyst | TsOH (p-toluenesulfonic acid) |
| Solvent | DMSO |
| Temperature | 70°C |
| Reaction Time | 1–2 hours |
| Yield | 39–55% (varies with substituents) |
Mechanistic Steps :
-
N-acyliminium Ion Formation : Protonation of the hydroxyl group followed by dehydration generates a reactive iminium intermediate .
-
Electrophilic Attack : Indole attacks the C-3 position of the iminium ion.
-
Cyclization : Subsequent proton transfer and cyclization yield polynuclear structures (e.g., compound 7aa ) .
Substituent-Dependent Reactivity
The allyloxy and methoxyethyl groups influence solubility and regioselectivity:
Comparative Reactivity of Analogues
Structural analogs exhibit varied reactivity based on substituents:
| Compound Modification | Reactivity Change |
|---|---|
| Replacement of furylcarbonyl with benzoyl | Reduced electrophilicity due to decreased electron-withdrawing effects |
| Addition of pyridine moiety | Enhanced biological activity via hydrogen bonding |
Proposed Reaction Pathways for Further Study
-
Hydrolysis of Furylcarbonyl Group : Investigate alkaline conditions to cleave the furan ring.
-
Cross-Coupling Reactions : Explore Suzuki-Miyaura coupling using the allyloxy group as a directing moiety.
Scientific Research Applications
5-[3-(allyloxy)phenyl]-4-(2-furylcarbonyl)-3-hydroxy-1-(2-methoxyethyl)-1,5-dihydro-2H-pyrrol-2-one has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-[3-(allyloxy)phenyl]-4-(2-furylcarbonyl)-3-hydroxy-1-(2-methoxyethyl)-1,5-dihydro-2H-pyrrol-2-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms involved.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Variations
The target compound’s structural analogs differ primarily in substituents at positions 1, 4, and 5, which influence physicochemical properties and reactivity. Below is a comparative analysis:
Key Observations
Position 5 Modifications: Electron-donating groups (e.g., 4-dimethylaminophenyl in Compound 21) enhance solubility and π-donor capacity, whereas electron-withdrawing groups (e.g., 3,5-dichlorophenyl in Compound 30) increase electrophilicity and rigidity . The target’s 3-(allyloxy)phenyl group combines steric bulk (allyl chain) with moderate electron donation, balancing reactivity and solubility .
Position 4 Variations :
- Acyl groups like 4-methylbenzoyl (Compounds 20–30) and 2-ethoxybenzoyl (Compound 41) influence electronic and steric properties. The target’s 2-furylcarbonyl is distinct for its conjugated furan ring, which may enhance binding to aromatic residues in proteins .
Position 1 Substitutions :
- Polar substituents (e.g., 2-hydroxypropyl in Compounds 20–30) improve water solubility, while 2-methoxyethyl (target) and 3-(morpholin-4-yl)propyl () introduce ether or amine functionalities for tailored pharmacokinetics .
Physical Properties :
- Higher melting points (e.g., 263–265°C for Compound 20) correlate with rigid substituents (tert-butyl), whereas lower values (128–130°C for Compound 41) reflect flexible groups (ethoxy) .
- Yields vary significantly (18–62%), highlighting synthetic challenges in introducing bulky or electron-deficient aryl groups .
Biological Activity
5-[3-(allyloxy)phenyl]-4-(2-furylcarbonyl)-3-hydroxy-1-(2-methoxyethyl)-1,5-dihydro-2H-pyrrol-2-one is a complex organic compound with notable structural features that may confer significant biological activity. This article synthesizes available research findings on its biological properties, potential pharmacological applications, and mechanisms of action.
Chemical Structure and Properties
The compound has a molecular formula of C21H21NO6 and includes various functional groups such as:
- Allyloxy group
- Furylcarbonyl moiety
- Hydroxyl and methoxyethyl substituents
These functional groups suggest that the compound may interact with biological systems in diverse ways, potentially influencing its pharmacological profile.
Biological Activity
Research on the biological activity of this compound is still emerging. However, preliminary studies indicate several potential activities:
- Antioxidant Activity : Compounds with similar structures have demonstrated antioxidant properties, which may be relevant for protecting cells from oxidative stress.
- Anti-inflammatory Effects : The presence of hydroxyl groups often correlates with anti-inflammatory activity. This compound may inhibit pro-inflammatory cytokines.
- Antimicrobial Properties : Similar derivatives have shown efficacy against various bacterial strains, indicating potential for use in antimicrobial therapies.
Understanding the mechanisms by which this compound exerts its effects is crucial. Potential mechanisms include:
- Enzyme Inhibition : The compound may inhibit enzymes involved in inflammatory pathways or microbial metabolism.
- Receptor Modulation : It might interact with specific receptors, altering signal transduction pathways linked to inflammation or pain.
- Oxidative Stress Reduction : By scavenging free radicals, it could reduce cellular damage and inflammation.
Comparative Analysis with Similar Compounds
The following table summarizes the structural similarities and differences between 5-[3-(allyloxy)phenyl]-4-(2-furylcarbonyl)-3-hydroxy-1-(2-methoxyethyl)-1,5-dihydro-2H-pyrrol-2-one and related compounds.
| Compound Name | Molecular Formula | Key Functional Groups | Unique Features |
|---|---|---|---|
| 5-[4-(allyloxy)benzoyl]-4-(2-furoyl)-3-hydroxy | C24H20N2O | Allyloxy, furoyl | Contains a pyridine moiety which may enhance biological activity |
| 5-[4-(allyloxy)phenyl]-4-(2-furoyl)-3-hydroxy | C22H19NO3 | Allyloxy, furoyl | Lacks additional alkyl substituents, potentially affecting reactivity |
| 5-[4-(allyloxy)phenyl]-4-(2-furoyl)-3-hydroxy-1-(3-pyridinylmethyl) | C24H20N2O5 | Allyloxy, furoyl | Features a pyridine which may alter pharmacokinetics |
Q & A
Basic Research Questions
Q. What synthetic strategies are commonly employed to prepare pyrrol-2-one derivatives with aryl and heteroaromatic substituents?
- Methodological Answer : Multi-component reactions (MCRs) and base-assisted cyclization are widely used. For example, 5-aryl substituted pyrrol-2-ones can be synthesized via three-component reactions involving aldehydes, amines, and β-ketoesters under reflux in ethanol . Substituted benzaldehydes (e.g., 4-tert-butyl benzaldehyde) and aliphatic amines (e.g., allyl amine) are key reactants for introducing diversity at the 4- and 5-positions . Purification typically involves column chromatography (gradient elution with ethyl acetate/petroleum ether) or recrystallization from ethanol .
Q. How are structural and purity characteristics of pyrrol-2-one derivatives validated experimentally?
- Methodological Answer : Modern spectroscopic techniques are critical:
- 1H/13C NMR : Assigns proton and carbon environments (e.g., aromatic protons at δ 6.8–7.5 ppm, carbonyl carbons at ~170 ppm) .
- FTIR : Confirms functional groups (e.g., C=O stretch at ~1700 cm⁻¹, O–H stretch at ~3200 cm⁻¹) .
- HRMS : Validates molecular weight (e.g., [M+H]+ peaks with <5 ppm error) .
- X-ray crystallography : Resolves stereochemistry and crystal packing, as demonstrated for ethyl 4-hydroxy-2-(4-methoxyphenyl)-5-oxo-1-phenyl-2,5-dihydro-1H-pyrrole-3-carboxylate .
Advanced Research Questions
Q. How can reaction conditions be optimized to enhance yield and regioselectivity in pyrrol-2-one synthesis?
- Methodological Answer :
- Solvent and temperature : Ethanol under reflux (80°C) is standard, but prolonged heating (>10 h) may degrade sensitive substituents. For example, using 3,5-dichloro benzaldehyde required reflux to achieve 18% yield .
- Catalysts : Base-assisted cyclization (e.g., K₂CO₃) improves regioselectivity for 3,5-diaryl substitution .
- Precursor design : Electron-withdrawing groups (e.g., nitro) on aldehydes increase electrophilicity, accelerating cyclization .
Q. What computational approaches predict substituent effects on pyrrol-2-one reactivity and stability?
- Methodological Answer : Density Functional Theory (DFT) studies analyze electronic and steric effects:
- HOMO-LUMO gaps : Predict electrophilic/nucleophilic sites. For example, electron-rich furylcarbonyl groups lower LUMO energy, enhancing reactivity at the 4-position .
- Molecular docking : Models interactions with biological targets (e.g., enzymes) to guide SAR exploration .
- Thermodynamic stability : Calculates Gibbs free energy to assess substituent compatibility (e.g., bulky groups at 5-position may destabilize the core) .
Q. How are contradictions in spectroscopic or synthetic data resolved during structural elucidation?
- Methodological Answer :
- Cross-validation : Compare NMR data with structurally similar compounds (e.g., 5-(4-chlorophenyl) derivatives show predictable aromatic splitting patterns) .
- Variable-temperature NMR : Resolves dynamic effects (e.g., rotamers in allyloxy groups) .
- Single-crystal analysis : Resolves ambiguous NOE correlations or regiochemistry, as seen in ethyl 3-(4-chlorophenyl)-2-(dipentyl-amino)-4-oxo-5-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidine-7-carboxylate .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
